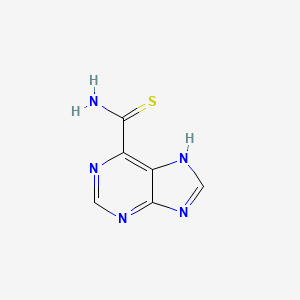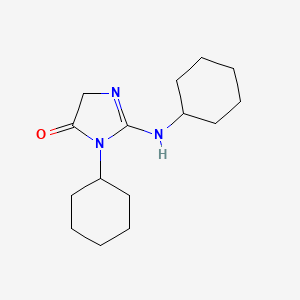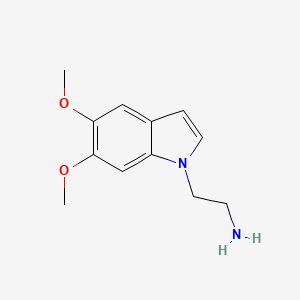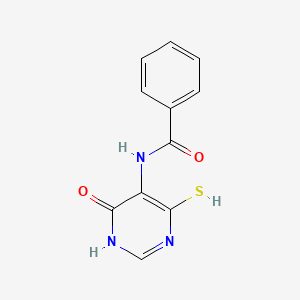
N-(6-Oxo-4-sulfanyl-1,6-dihydropyrimidin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Mercapto-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Mercapto-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide typically involves the reaction of 2-mercapto-6-oxo-4-phenylthio-1,6-dihydropyrimidine-5-carbonitrile with benzoyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) as the solvent . The reaction mixture is stirred for 10-15 minutes, followed by the addition of the appropriate bromomethylphenyl derivatives and further stirring at room temperature for 16-18 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Mercapto-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Alcohol derivatives.
Substitution: Substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
N-(6-Mercapto-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an inhibitor of SecA ATPase, a key component of the bacterial protein secretion pathway.
Medicine: Potential antimicrobial agent due to its ability to inhibit bacterial growth.
Industry: Could be used in the development of new antimicrobial coatings and materials.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting the activity of SecA ATPase, an essential enzyme in the bacterial protein secretion pathway . By binding to the active site of the enzyme, it prevents the hydrolysis of ATP, thereby inhibiting the translocation of preproteins across the bacterial cytoplasmic membrane. This disruption in protein secretion ultimately leads to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 4-oxo-5-cyano thiouracil derivatives
- Thiazolo[4,5-d]pyrimidine derivatives
- Bisthiouracil derivatives
Uniqueness
N-(6-Mercapto-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide is unique due to its specific structure, which allows it to effectively inhibit SecA ATPase. This makes it a promising candidate for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.
Propiedades
Número CAS |
544705-51-3 |
|---|---|
Fórmula molecular |
C11H9N3O2S |
Peso molecular |
247.28 g/mol |
Nombre IUPAC |
N-(6-oxo-4-sulfanyl-1H-pyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C11H9N3O2S/c15-9(7-4-2-1-3-5-7)14-8-10(16)12-6-13-11(8)17/h1-6H,(H,14,15)(H2,12,13,16,17) |
Clave InChI |
CVCQPTRHOKVVHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C(N=CNC2=O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-Diamino-1,1'-dimethyl-[2,2'-binaphthalene]-6,6',7,7'-tetraol](/img/structure/B12930705.png)
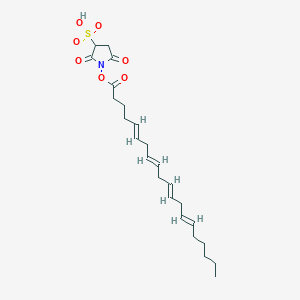
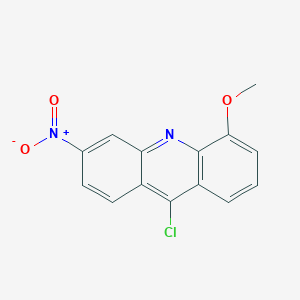

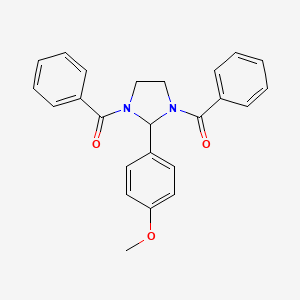
![4,5-Pyrimidinedicarboxylic acid, 2-[(acetylthio)methyl]-, dimethyl ester](/img/structure/B12930740.png)
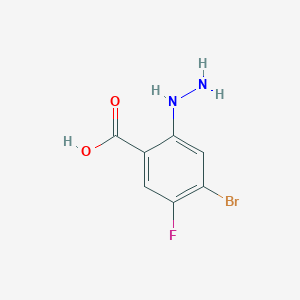

![rel-Ethyl (1R,2R,4S,5S,7r)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12930772.png)
![7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide](/img/structure/B12930774.png)
